molecular formula C21H22N2O3 B12160234 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-3-yl)methanone

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-3-yl)methanone

Cat. No.: B12160234
M. Wt: 350.4 g/mol
InChI Key: VMNQOHQQHPEGBW-UHFFFAOYSA-N
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Description

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-3-yl)methanone is a complex organic molecule that combines structural elements from isoquinoline and indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-3-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Derivative: Starting with a precursor such as 6,7-dimethoxy-1-tetralone, which undergoes Pictet-Spengler cyclization to form the 3,4-dihydroisoquinoline core.

    Indole Derivative Preparation: The indole moiety can be synthesized from 1-methylindole through various functionalization reactions.

    Coupling Reaction: The final step involves coupling the isoquinoline and indole derivatives through a methanone linkage, often using reagents like acyl chlorides or anhydrides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for scalability, including:

    Catalysis: Use of catalysts to improve reaction efficiency and yield.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

    Automation: Implementation of automated systems for reaction monitoring and control to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the indole ring, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group in the methanone linkage can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, the compound may exhibit interesting interactions with enzymes and receptors, making it a candidate for biochemical studies. It can be used to probe the activity of specific biological pathways.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties are of great interest. It may serve as a lead compound for the development of new drugs targeting neurological or oncological conditions.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-3-yl)methanone exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. The methoxy groups and the indole moiety may facilitate binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline): Similar isoquinoline core but lacks the indole moiety.

    (1-Methyl-1H-indole-3-carboxaldehyde): Contains the indole structure but lacks the isoquinoline component.

Uniqueness

The uniqueness of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-3-yl)methanone lies in its combined structural features, which may confer distinct biological activities not observed in the individual components. This dual functionality can be exploited in various scientific and industrial applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1-methylindol-3-yl)methanone

InChI

InChI=1S/C21H22N2O3/c1-22-13-17(16-6-4-5-7-18(16)22)21(24)23-9-8-14-10-19(25-2)20(26-3)11-15(14)12-23/h4-7,10-11,13H,8-9,12H2,1-3H3

InChI Key

VMNQOHQQHPEGBW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

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